(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole is a complex organic compound that falls under the category of benzodioxoles. These compounds are characterized by their fused dioxole and benzene rings which contribute to their unique chemical properties and potential applications. The specific structure of this compound suggests it may exhibit interesting biological activities or serve as a useful intermediate in organic synthesis.
The synthesis of (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole typically involves multi-step synthetic routes that may include cyclization reactions and functional group transformations.
The molecular structure of (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole can be elucidated using various spectroscopic techniques:
The compound may participate in various chemical reactions typical for benzodioxoles:
The mechanism of action for (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole is not well-documented but can be hypothesized based on its structural features:
The physical and chemical properties of (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole include:
The potential applications of (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole span several fields:
The compound (3aR,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole represents a structurally intricate polycyclic molecule with defined stereochemical features. Its systematic name precisely defines its molecular architecture: a benzodioxole core fused with an oxirane (epoxide) ring system. The benzodioxole moiety consists of a benzene ring annulated with a 1,3-dioxole ring, characterized by two oxygen atoms at the 1- and 3-positions adjacent to a methylene carbon (C2) bearing two methyl substituents ("2,2-dimethyl"). The prefix "oxireno[2,3-g]" specifies the fusion pattern, indicating the oxirane ring is attached across the 2,3-bond of the benzodioxole system, with the 'g' notation defining the specific ring-fusion position according to IUPAC nomenclature guidelines [1].
The stereochemical designation (3aR,5aR,6aR,6bR) is paramount, defining the absolute configuration at all four chiral centers within the tetrahydrooxireno-benzodioxole framework. These stereodescriptors dictate the three-dimensional orientation of substituents and ring junctions. The molecule possesses a cis-fused ring system constrained by the oxirane functionality, significantly reducing conformational flexibility and imparting distinct spatial properties critical for potential biological interactions. The molecular formula C₉H₁₂O₃ (molecular weight 168.19 g/mol) confirms the presence of nine carbon atoms, twelve hydrogen atoms, and three oxygen atoms, consistent with the fused tricyclic structure [1].
Table 1: Core Structural Components of the Target Compound
Structural Element | Description | Significance |
---|---|---|
Benzodioxole Core | Benzene fused with 1,3-dioxole ring | Provides aromatic character and oxygen functionalities |
2,2-Dimethyl Substitution | Two methyl groups on the dioxole methylene carbon | Enhances steric bulk and influences ring conformation |
Oxirane Ring | Three-membered epoxide ring fused at [2,3-g] | Introduces high ring strain and reactivity; defines stereocenters |
Stereocenters | Chiral centers at 3a,5a,6a,6b positions | Absolute configuration (all R) dictates 3D shape and biological recognition |
Fusion Pattern | Tricyclic system with cis-fused rings | Creates a rigid polycyclic scaffold |
Polycyclic benzodioxole derivatives, including the oxirane-fused systems, emerged as synthetic targets primarily in the late 20th and early 21st centuries, driven by interests in natural product analogs and bioactive molecule discovery. While the specific compound (3aR,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole lacks a documented natural occurrence, its structural framework is closely related to bioactive metabolites isolated from plant sources, particularly those containing the methylenedioxyphenyl (MDP) pharmacophore. Early synthetic efforts focused on simpler benzodioxoles, with increasing complexity achieved through advanced cyclization and functionalization strategies [1] [2].
The synthesis of this specific stereodefined oxirane-benzodioxole hybrid likely stems from methodologies developed for constructing complex oxygen heterocycles. Key synthetic approaches involve epoxidation of precursor alkenes fused to the benzodioxole system or cyclization reactions designed to form the oxirane ring with stereocontrol. The documented existence of its brominated analog, (3aS,5aR,6aR,6bS)-4-Bromo-3a,5a,6a,6b-tetrahydro-2,2-dimethyloxireno[e]-1,3-benzodioxole (C₉H₁₁BrO₃), demonstrates active exploration of structural variations on this core scaffold, particularly via electrophilic aromatic substitution like bromination, to diversify the chemical space and probe structure-activity relationships [2].
Research into such complex benzodioxoles has been significantly aided by computational chemistry and cheminformatics databases. Large-scale phytochemical repositories like IMPPAT 2.0, which catalogues over 17,000 phytochemicals from Indian medicinal plants with detailed 2D/3D structures and computed physicochemical properties, exemplify the resources enabling systematic exploration of complex natural product-like scaffolds, including polycyclic benzodioxoles. These tools allow researchers to predict properties, drug-likeness, and potential bioactivity of novel or rare compounds, accelerating the identification of promising candidates like fused oxirane-benzodioxoles for further study [4].
The fusion of a highly strained, electrophilic oxirane ring with the benzodioxole moiety creates a unique pharmacophore with significant potential for biological interactions. The benzodioxole group (methylenedioxyphenyl, MDP) is a privileged structure in medicinal chemistry, frequently found in compounds exhibiting diverse bioactivities, including enzyme inhibition, receptor modulation, and antimicrobial effects. The presence of the oxirane ring introduces a reactive site capable of covalent interactions with nucleophilic residues in biological targets, such as cysteine thiols or serine hydroxyls in enzyme active sites [1] [2].
While specific in vivo or in vitro data for (3aR,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole are not detailed in the provided sources, its structural features strongly suggest potential mechanisms of action. The electrophilic nature of the oxirane ring makes it a candidate for mechanism-based enzyme inhibition. Enzymes processing nucleophilic residues, such as epoxide hydrolases, glutathione-S-transferases, or various proteases, could be potential targets. The rigid, stereochemically defined polycyclic structure also facilitates specific recognition by biological macromolecules, potentially enabling selective targeting [1] [3].
Table 2: Potential Bioactivity of Key Structural Features in Fused Oxirane-Benzodioxoles
Structural Feature | Chemical Property | Potential Biological Consequence |
---|---|---|
Benzodioxole (MDP) Moiety | Capable of π-π stacking, hydrophobic interactions | Target binding to aromatic pockets in enzymes/receptors; modulation of cytochrome P450 enzymes |
Oxirane (Epoxide) Ring | High ring strain; electrophilic carbon atoms | Covalent modification of nucleophilic amino acids (Cys, Ser, His) in enzyme active sites; potential irreversible inhibition |
Stereochemistry (3aR,5aR,6aR,6bR) | Defined 3D configuration | Enantioselective interactions with chiral biological targets; enhanced binding specificity and potency |
Polycyclic Rigid Framework | Limited conformational flexibility | Preorganization for optimal target binding; potentially improved pharmacokinetic properties |
Structurally related quinazoline derivatives, such as 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (a known EGFR tyrosine kinase inhibitor), highlight the pharmacological importance of complex fused heterocyclic systems in drug discovery. These compounds often exploit both non-covalent interactions (hydrogen bonding, hydrophobic effects) and specific stereochemistry for high-affinity binding. Similarly, the fused oxirane-benzodioxole scaffold offers a template for designing novel covalent inhibitors or probes, leveraging the reactivity of the oxirane for targeted covalent bond formation while utilizing the benzodioxole for auxiliary binding interactions [3].
Research into such complex scaffolds is further motivated by the success of natural products containing epoxides (e.g., fumagillin, taxol) or benzodioxoles (e.g., sesamin, myristicin) in pharmacology. The integration of both elements into a single, stereochemically defined framework like (3aR,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole presents a compelling avenue for discovering new bioactive entities with unique mechanisms, potentially targeting diseases where enzyme modulation via covalent inhibition is therapeutically beneficial, such as oncology or infectious diseases [1] [3].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2